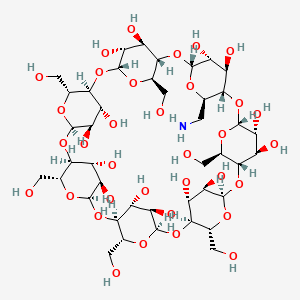

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBFLQITCMCIOY-FOUAGVGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mono-(6-Amino-6-deoxy)-Beta-Cyclodextrin

This technical guide provides a comprehensive overview of the synthetic protocol for mono-(6-amino-6-deoxy)-beta-cyclodextrin, a critical intermediate in the development of novel drug delivery systems, chiral separation media, and molecular recognition platforms. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve selective modification of the beta-cyclodextrin (B164692) molecule and ensure high purity of the final product. This document is intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The most common and well-established method for the synthesis of this compound involves a four-step reaction sequence starting from the native beta-cyclodextrin.[1][2][3] The overall process, which takes approximately two weeks to complete, can be summarized as follows:

-

Selective Tosylation: A single primary hydroxyl group at the C-6 position of a glucose unit in the beta-cyclodextrin macrocycle is selectively functionalized with a p-toluenesulfonyl (tosyl) group. This is a crucial step that directs the subsequent modifications to a specific site.[1][2][3]

-

Azide (B81097) Substitution: The tosyl group, being a good leaving group, is then displaced by an azide group through nucleophilic substitution. This step introduces a nitrogen-containing functionality that can be readily converted to an amine.[1][2][3]

-

Reduction of the Azide: The azide group is reduced to a primary amine. Common methods for this transformation include the Staudinger reaction or catalytic hydrogenation.[1][4]

-

Acidification (Optional): The resulting this compound is often treated with hydrochloric acid to form the hydrochloride salt, which can improve its water solubility and stability.[1][2][3]

Figure 1: Overall workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of Mono-(6-tosyl-6-deoxy)-beta-cyclodextrin

The selective monotosylation of beta-cyclodextrin is a critical step, and several reagents can be employed, including p-toluenesulfonyl chloride (TsCl), (p-toluenesulfonyl)imidazole (TsIm), and p-toluenesulfonic anhydride (B1165640) (Ts2O).[4][5] TsCl is often preferred due to its lower cost and availability.[5]

Method 1: Using p-toluenesulfonyl chloride in an aqueous medium

This heterogeneous approach is commonly used for beta-cyclodextrin due to its lower aqueous solubility compared to alpha- and gamma-cyclodextrins.[4][5]

-

Procedure:

-

Dissolve beta-cyclodextrin in an aqueous sodium hydroxide (B78521) solution.

-

Separately, dissolve p-toluenesulfonyl chloride in a minimal amount of a suitable organic solvent like acetonitrile (B52724) or THF.[5][6]

-

Add the TsCl solution dropwise to the stirred beta-cyclodextrin solution at a controlled temperature, typically around 0°C.[7]

-

Allow the reaction to proceed for a specified time, often several hours.

-

Neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the crude product.[8]

-

Collect the precipitate by filtration and purify by recrystallization from a mixture of methanol (B129727) and water or hot water.[5][6][8]

-

Method 2: Using (p-toluenesulfonyl)imidazole

This method can offer high purity of the mono-substituted product.[8][9]

-

Procedure:

-

Prepare 1-(p-tosyl)-imidazole by reacting p-toluenesulfonyl chloride with imidazole (B134444) in dichloromethane (B109758) in the presence of a base like sodium bicarbonate.[9]

-

React the purified 1-(p-tosyl)-imidazole with beta-cyclodextrin in an aqueous solution containing sodium hydroxide.[8]

-

The product precipitates from the reaction mixture and can be purified by recrystallization.

-

Figure 2: Chemical transformation during the selective tosylation of beta-cyclodextrin.

Step 2: Synthesis of Mono-(6-azido-6-deoxy)-beta-cyclodextrin

This step involves a nucleophilic substitution of the tosyl group with an azide ion.

-

Procedure:

-

Dissolve the purified mono-(6-tosyl-6-deoxy)-beta-cyclodextrin in N,N-dimethylformamide (DMF).[4]

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture, typically at around 80°C, for several hours.[8]

-

After the reaction is complete, cool the mixture and precipitate the product by adding a non-solvent such as acetone.[8][10]

-

Collect the precipitate by filtration and wash it to remove residual salts and solvent.

-

Step 3: Synthesis of this compound

The reduction of the azide to a primary amine can be achieved through several methods.

Method 1: Staudinger Reduction

This is a widely used and reliable method for this transformation.[4]

-

Procedure:

-

Dissolve the mono-(6-azido-6-deoxy)-beta-cyclodextrin in DMF.[10]

-

Add triphenylphosphine (B44618) to the solution and stir at room temperature.[1][10]

-

After the initial reaction, add water or aqueous ammonia (B1221849) to hydrolyze the intermediate phosphazene.

-

Precipitate the product by adding acetone.

-

The purification can be challenging as the triphenylphosphine oxide byproduct can form complexes with cyclodextrin (B1172386).[4]

-

Method 2: Catalytic Hydrogenation

This method is considered cleaner as the byproduct is nitrogen gas.[4]

-

Procedure:

-

Dissolve the mono-(6-azido-6-deoxy)-beta-cyclodextrin in a suitable solvent such as water or a mixture of water and an organic solvent.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Carry out the hydrogenation under a hydrogen atmosphere, often using a specialized reactor like an H-Cube Pro®.[4]

-

After the reaction is complete, filter off the catalyst to obtain the product solution.

-

Step 4: Preparation of this compound Hydrochloride

-

Procedure:

Data Presentation

The following tables summarize typical quantitative data reported in the literature for the synthesis of this compound. It is important to note that yields can vary significantly depending on the specific reaction conditions and purification methods employed.[6]

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Mono-(6-tosyl-6-deoxy)-beta-cyclodextrin

| Tosylating Agent | Solvent | Base | Reaction Time (h) | Temperature (°C) | Reported Yield (%) | Purification Method | Reference |

| p-TsCl | Pyridine | - | 0.67 | Room Temp | 47 | Activated Charcoal Column | [6] |

| p-TsCl | Pyridine | - | Overnight | 0 | 26 | Recrystallization (Hot Water) | [6] |

| p-TsCl | aq. NaOH | NaOH | 5 | 0 | 46.2 | Not specified | [7] |

| p-TsCl | aq. NaOH / MeCN | NaOH | - | - | 30 | Recrystallization (Water) | [6] |

| (p-toluenesulfonyl)imidazole | aq. NaOH | NaOH | - | - | - | Precipitation | [8] |

Table 2: Summary of Reaction Conditions and Yields for Subsequent Steps

| Reaction Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) | Purification Method | Reference |

| Azidation | Ts-β-CD, NaN3 | DMF | - | 80 | High | Precipitation (Acetone) | [4][8] |

| Staudinger Reduction | N3-β-CD, PPh3 | DMF | - | Room Temp | 77 | Precipitation (Acetone) | [10] |

| Direct Amination | Ts-β-CD, propane-1,3-diamine | propane-1,3-diamine | 12 | 50 | 50 | Column Chromatography | [11] |

Characterization

The successful synthesis and purity of this compound and its intermediates are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and the degree of substitution.[8][12][13]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF can be used to determine the molecular weight of the product.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule.[4][13]

-

Elemental Analysis: Provides the elemental composition of the final product.[13]

Conclusion

The synthesis of this compound is a well-documented process that provides a versatile platform for further chemical modifications. While the multi-step nature of the synthesis requires careful execution and purification, the resulting product holds significant potential in various fields of research and development. The choice of reagents and reaction conditions can be tailored to optimize yield and purity, and recent advancements in continuous flow chemistry may offer safer and more efficient synthetic routes.[4][14]

References

- 1. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]

- 6. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hereon.de [hereon.de]

- 14. cyclodextrinnews.com [cyclodextrinnews.com]

Characterization of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, a pivotal derivative of beta-cyclodextrin (B164692) with significant applications in drug delivery and supramolecular chemistry. The introduction of a primary amino group onto the cyclodextrin (B1172386) scaffold imparts unique physicochemical properties, enabling further functionalization and enhancing its utility as a versatile host molecule. This document details the key analytical techniques employed for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and relevant biological pathways are provided to serve as a valuable resource for researchers in the field.

Physicochemical Properties

This compound is a white to off-white powder.[1] Its fundamental properties are summarized in the table below. The presence of the amino group allows for protonation under acidic conditions, enhancing its interaction with negatively charged guest molecules.[2]

| Property | Value | References |

| Synonyms | 6-Amino-6-deoxy-β-cyclodextrin, 6-Monoamino-β-cyclodextrin | [3] |

| CAS Number | 29390-67-8 | [4] |

| Molecular Formula | C₄₂H₇₁NO₃₄ | [4] |

| Molecular Weight | 1134.0 g/mol | [4] |

| Melting Point | 200-222 °C (decomposes) | [1] |

| Solubility | Soluble in water, DMSO, and DMF. | [5] |

| Appearance | White to off-white powder | [1] |

| Storage | 2-8°C | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound, allowing for the precise assignment of proton (¹H) and carbon (¹³C) signals. The substitution at the C6 position leads to characteristic shifts in the NMR spectrum compared to the parent β-cyclodextrin. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | References |

| H-1 | ~4.8 | ~102 | [6][7] |

| H-2 | ~3.3 | ~72 | [6][7] |

| H-3 | ~3.6 | ~73 | [6][7] |

| H-4 | ~3.4 | ~81 | [6][7] |

| H-5 | ~3.5 | ~72 | [6][7] |

| H-6 (substituted) | ~2.7-2.9 | ~41 | [7] |

| H-6 (unsubstituted) | ~3.6-3.7 | ~60 | [6][7] |

| OH-2, OH-3 | ~5.7 | - | [6] |

| OH-6 | ~4.5 | - | [6] |

| NH₂ | variable | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and purity of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Expected m/z Values in ESI-MS

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 1135.0 |

| [M+Na]⁺ | Sodium adduct | 1157.0 |

| [M+K]⁺ | Potassium adduct | 1173.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the hydroxyl, amino, and glycosidic linkages.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Description | References |

| ~3300-3400 | O-H stretching | Broad band due to hydroxyl groups | [8][9] |

| ~2920 | C-H stretching | Aliphatic C-H bonds | [9] |

| ~1640 | H-O-H bending | Associated water molecules | [8] |

| ~1590 | N-H bending | Characteristic of the primary amine | |

| ~1150 | C-O-C stretching | Asymmetric stretching of glycosidic bonds | [9] |

| ~1030 | C-O stretching | C-O bonds of the glucose units | [8][9] |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of this compound.

TGA and DSC Data Summary

| Analysis | Observation | Temperature Range (°C) | References |

| TGA | Initial weight loss due to water evaporation | < 100 | [10] |

| Onset of decomposition | > 200 | [1] | |

| DSC | Broad endotherm corresponding to dehydration | ~50-120 | [10][11] |

| Exothermic decomposition | > 220 | [11] |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

-

Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, such as a 1:1 mixture of water and acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 500-2000 Da).

-

Data Analysis: Identify the molecular ion peaks corresponding to the protonated molecule and common adducts.

FTIR Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them to the known spectra of β-cyclodextrin to confirm the presence of the amino functional group.

Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Data Acquisition: Heat the sample under a nitrogen atmosphere from room temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting thermogram to determine the temperatures of water loss and decomposition, as well as any thermal transitions.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.[5][12]

Caption: A generalized workflow for the synthesis and purification of this compound.

Cellular Uptake and Drug Delivery Mechanism

Cationic cyclodextrins like this compound are known to interact with negatively charged cell membranes, facilitating cellular uptake primarily through endocytosis. This mechanism is crucial for their application in drug delivery.[13]

References

- 1. 6-Monodeoxy-6-monoamino-b-cyclodextrin 126927-47-7 [sigmaaldrich.com]

- 2. CAVCON [cyclo-dextrin.com]

- 3. 6-Amino-6-deoxy-beta-cyclodextrin | 29390-67-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. americanelements.com [americanelements.com]

- 5. Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery | Springer Nature Experiments [experiments.springernature.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of mono-(6-amino-6-deoxy)-beta-cyclodextrin, a pivotal parameter for its application in pharmaceutical and research settings. The document details available quantitative solubility data, explores the significant influence of pH, and outlines experimental protocols for solubility determination.

Executive Summary

This compound is a chemically modified derivative of beta-cyclodextrin (B164692) featuring a single primary amino group. This modification significantly enhances its aqueous solubility compared to the parent beta-cyclodextrin, particularly in acidic to neutral conditions. The protonation of the amino group at lower pH values increases the molecule's polarity and its interaction with water, leading to high solubility. This guide consolidates the currently available solubility data, elucidates the pH-dependent nature of its solubility, and provides a standardized methodology for its experimental determination.

Quantitative Solubility Data

Quantitative data on the aqueous solubility of this compound is primarily available for its hydrochloride salt, which is the common commercial form. The free amine form's solubility is understood to be high but is significantly influenced by the pH of the aqueous medium.

Table 1: Aqueous Solubility of this compound Forms

| Compound Form | Temperature (°C) | Solubility (g/L) | Notes |

| Hydrochloride Salt | 25 | > 200 | Highly soluble in water. |

| Free Amine | Not specified | High (pH-dependent) | Solubility is significantly higher in acidic to neutral pH due to protonation of the amino group. Quantitative data for the free amine form at specific pH values is not readily available in published literature. |

The Critical Role of pH in Solubility

The aqueous solubility of this compound is intrinsically linked to the pH of the solution. The primary amino group (–NH₂) has a pKa value that allows it to be protonated (–NH₃⁺) in acidic and neutral environments.

-

Acidic to Neutral pH: In this range, the amino group is predominantly in its protonated, cationic form. This ionic character significantly increases the molecule's hydrophilicity, leading to high aqueous solubility.

-

Alkaline pH: As the pH increases into the alkaline range, the amino group becomes deprotonated. This decrease in polarity can lead to a reduction in solubility, potentially causing the compound to crystallize from the solution. However, at very high pH values (e.g., around 10.5-11), a redissolution may be observed due to the ionization of the secondary hydroxyl groups of the cyclodextrin (B1172386) macrocycle.

Due to the lack of a publicly available quantitative pH-solubility profile, it is imperative for researchers to experimentally determine the solubility at the specific pH of their application.

Experimental Protocol for Solubility Determination

The determination of aqueous solubility for cyclodextrin derivatives can be systematically performed using a method adapted from the well-established phase-solubility studies by Higuchi and Connors. This protocol outlines a standard procedure for generating a solubility profile.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specific temperature and pH.

Materials:

-

This compound

-

Purified water (e.g., deionized, distilled)

-

Buffer solutions of desired pH

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

A suitable analytical method for quantification (e.g., HPLC-CAD, LC-MS, or a validated colorimetric assay)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired aqueous buffer.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. The time to reach equilibrium should be determined by preliminary experiments, ensuring that the concentration of the dissolved cyclodextrin does not change between two consecutive time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate solvent.

-

Analyze the concentration of the dissolved this compound using a pre-validated analytical method.

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or g/L.

-

Repeat the experiment at different pH values to generate a pH-solubility profile.

-

Visualizing the Workflow

The following diagram illustrates a logical workflow for determining and applying the solubility data of this compound in a research and development context.

An In-Depth Technical Guide to Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin, a key derivative of beta-cyclodextrin (B164692) utilized extensively in pharmaceutical and research applications. This document details its physicochemical properties, provides a thorough methodology for its synthesis and characterization, and explores its primary role in drug delivery systems.

Core Properties and Molecular Data

This compound is a modified cyclodextrin (B1172386) where a single primary hydroxyl group on one of the glucose units of the beta-cyclodextrin macrocycle is substituted with an amino group. This modification imparts a positive charge at physiological pH, enhancing its interaction with anionic guest molecules and biological membranes.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₇₁NO₃₄ | [1][2] |

| Molecular Weight | ~1134 g/mol | [1][2] |

| CAS Number | 29390-67-8 | |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water |

Note: The hydrochloride salt form (C₄₂H₇₁NO₃₄ · HCl) has a molecular weight of approximately 1170.46 g/mol .

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the native beta-cyclodextrin. The most common synthetic route involves selective functionalization of a primary hydroxyl group, followed by nucleophilic substitution and reduction.[3][4][5] A generalized protocol is provided below.

Experimental Protocol: Synthesis

Step 1: Monotosylation of Beta-cyclodextrin

-

Dissolve beta-cyclodextrin in an appropriate solvent, such as pyridine (B92270) or an aqueous basic solution.

-

Add a controlled molar equivalent of p-toluenesulfonyl chloride (TsCl) to the solution. The reaction is typically stirred for several hours.

-

The product, Mono-6-(p-toluenesulfonyl)-6-deoxy-beta-cyclodextrin (Ts-β-CD), is then precipitated, filtered, and purified.[3][4][5]

Step 2: Azidation of Ts-β-CD

-

Dissolve the purified Ts-β-CD in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add an excess of sodium azide (B81097) (NaN₃) to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution of the tosyl group with the azide group.

-

The resulting Mono-6-azido-6-deoxy-beta-cyclodextrin (N₃-β-CD) is precipitated, washed, and dried.[3][4][5]

Step 3: Reduction of N₃-β-CD to this compound

-

Dissolve the N₃-β-CD in a suitable solvent mixture, often involving DMF and water.

-

Add a reducing agent, such as triphenylphosphine (B44618) (PPh₃), to the solution. This initiates the Staudinger reaction.

-

The reaction is stirred, typically at room temperature, followed by heating to complete the hydrolysis of the intermediate phosphazide.[1][2]

-

The final product, this compound, is precipitated with a non-solvent like acetone, collected by filtration, and dried under vacuum.[1]

Characterization Protocols

Accurate characterization of the final product and intermediates is crucial. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water with 0.1% formic acid to facilitate protonation.[6]

-

Instrument Parameters (General Guidance):

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Capillary Voltage: Optimize in the range of 3-5 kV.

-

Desolvation Temperature: Set between 250-350 °C.

-

Nebulizer and Drying Gas Flow: Adjust to ensure stable spray and efficient desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 500-2000 m/z). The expected primary ion for this compound will be at an m/z corresponding to its molecular weight plus the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the cyclodextrin derivative and verifying the successful substitution at the C6 position.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for cyclodextrins.[7][8]

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The introduction of the amino group at a C6 position will cause characteristic shifts in the signals of the protons on and near the modified glucose unit, particularly the H6 protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The C6 carbon bearing the amino group will exhibit a distinct chemical shift compared to the other C6 carbons in the macrocycle.

-

-

2D NMR Spectroscopy:

Application in Drug Delivery: Inclusion Complex Formation

A primary application of this compound is as an excipient in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[10][11][12] This is achieved through the formation of a host-guest inclusion complex, where the hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin.

The amino group provides a site for further chemical modification, allowing for the attachment of targeting ligands or polymers to create more sophisticated drug delivery systems.

References

- 1. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery | Springer Nature Experiments [experiments.springernature.com]

- 4. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. massspec.unm.edu [massspec.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. d-nb.info [d-nb.info]

- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. oatext.com [oatext.com]

A Technical Guide to Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and a clear presentation of key data.

This compound is a chemically modified derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide. This modification, the substitution of a primary hydroxyl group with an amino group, imparts unique characteristics to the molecule, making it a versatile tool in supramolecular chemistry and drug delivery. The presence of the amino group allows for further chemical modifications and provides a site for electrostatic interactions, enhancing its utility as a host molecule for various guest compounds.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value |

| Molecular Formula | C₄₂H₇₁NO₃₄ |

| Molecular Weight | 1134.00 g/mol [1][2] |

| Appearance | White to off-white powder or crystals[2] |

| Melting Point | 203 °C (decomposition)[3] |

| Boiling Point | 1527.8 ± 60.0 °C (Predicted)[3] |

| Density | 1.608 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Soluble in water, DMF, and DMSO. Insoluble in acetone, methanol, and chloroform.[3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of this compound

The synthesis is typically a multi-step process involving the selective modification of a primary hydroxyl group of beta-cyclodextrin.[3][5][6]

-

Step 1: Mono-tosylation of Beta-cyclodextrin

-

Dissolve beta-cyclodextrin in an appropriate solvent, such as pyridine (B92270) or an aqueous alkaline solution.

-

Slowly add a controlled amount of p-toluenesulfonyl chloride (TsCl) to the solution with stirring at a controlled temperature.

-

The reaction selectively tosylates one of the primary hydroxyl groups at the C-6 position.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product, Mono-(6-O-tosyl)-Beta-cyclodextrin, is isolated by precipitation and purified by recrystallization.

-

-

Step 2: Azidation of Mono-(6-O-tosyl)-Beta-cyclodextrin

-

Dissolve the purified Mono-(6-O-tosyl)-Beta-cyclodextrin in a suitable solvent like dimethylformamide (DMF).

-

Add an excess of sodium azide (B81097) (NaN₃) to the solution.

-

Heat the reaction mixture under reflux for several hours to facilitate the nucleophilic substitution of the tosyl group with the azide group.

-

After the reaction is complete, cool the mixture and precipitate the product, Mono-(6-azido-6-deoxy)-Beta-cyclodextrin, by adding a non-solvent like acetone.

-

Wash the precipitate thoroughly to remove unreacted reagents.

-

-

Step 3: Reduction of Mono-(6-azido-6-deoxy)-Beta-cyclodextrin

-

Dissolve the azido-derivative in a suitable solvent system, often a mixture of water and an organic solvent.

-

Add a reducing agent, such as triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

-

The azide group is reduced to a primary amine group.

-

Upon completion of the reduction, the final product, this compound, is isolated and purified, often by precipitation or column chromatography.

-

Characterization Techniques

-

Objective: To confirm the structure and purity of the synthesized compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the amino group and the overall structure of the cyclodextrin. The signals corresponding to the protons and carbons near the C-6 position will show characteristic shifts compared to the starting beta-cyclodextrin.

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands. The presence of a primary amine will be indicated by N-H stretching vibrations typically in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The broad O-H stretching band of the hydroxyl groups will also be prominent.

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water, methanol). For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix. For Electrospray Ionization (ESI), the sample solution is directly infused.

-

Instrumentation: A mass spectrometer (e.g., MALDI-TOF, ESI-QTOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the measured mass-to-charge ratio (m/z) with the calculated molecular weight of C₄₂H₇₁NO₃₄.

-

Objective: To evaluate the thermal stability and decomposition profile of the compound.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina (B75360) or platinum crucible.

-

Instrumentation: A Thermogravimetric Analyzer (TGA) and/or a Differential Scanning Calorimeter (DSC).

-

Data Acquisition:

-

TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

-

DSC: Heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference.

-

-

Data Analysis:

-

The TGA thermogram will show the decomposition temperature and the percentage of weight loss at different stages.

-

The DSC thermogram will reveal endothermic or exothermic transitions, such as melting and decomposition. A characteristic decomposition endotherm is expected around 203 °C.[3]

-

-

Objective: To quantify the solubility of the compound in various solvents.

-

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, DMF, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized), HPLC, or by evaporating the solvent and weighing the residue.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthetic pathway for this compound.

Caption: Mechanism of inclusion complex formation with a guest molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]

- 3. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Mono-(6-Amino-6-deoxy)-Beta-Cyclodextrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin. This key intermediate in the synthesis of targeted drug delivery systems and other supramolecular structures requires precise analytical verification to ensure its purity and structural integrity. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy confirms the successful substitution of a primary hydroxyl group with an amino group at the C6 position. The spectrum of the parent β-cyclodextrin is complex due to the presence of seven identical glucopyranose units. Upon monosubstitution, the symmetry is broken, leading to a more complex spectrum where the protons of the substituted glucose unit (unit A) can be distinguished from the other six (units B-G).

Experimental Protocol:

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Temperature: 25 °C.

-

Procedure: The sample is dissolved completely in the deuterated solvent. The solution is then transferred to an NMR tube. Standard ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Chemical Shifts: The introduction of the amino group at the C6 position of one of the glucose units causes a characteristic upfield shift of the H6 protons of that unit. The anomeric protons (H1) typically resonate between 4.8 and 5.0 ppm. The other protons of the cyclodextrin (B1172386) macrocycle appear in the region of 3.0 to 4.0 ppm. In D₂O, the protons of the amino group (NH₂) will exchange with deuterium and may not be visible. In DMSO-d₆, the NH₂ protons would appear as a broad singlet.

| Proton | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Notes |

| H1 | ~4.8-5.0 | d | Anomeric protons of all seven glucose units. |

| H2, H3, H4, H5 | ~3.2-3.8 | m | Complex overlapping multiplets for the protons on the cyclodextrin ring. |

| H6 (B-G units) | ~3.5-3.7 | m | Protons on the primary rim of the unsubstituted glucose units. |

| H6 (A unit) | ~2.7-3.0 | m | Upfield shifted protons on the C6 of the amino-substituted glucose unit. |

| OH (2,3) | ~5.5-6.0 | br s | Secondary hydroxyl protons. |

| OH (6) | ~4.4-4.6 | br s | Primary hydroxyl protons of the unsubstituted units. |

| NH₂ | Variable | br s | Appears in DMSO-d₆; position is concentration and temperature dependent. Not observed in D₂O. |

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further confirmation of the structure by showing the chemical shifts of all carbon atoms in the molecule. The substitution at a C6 position will most significantly affect the chemical shift of that carbon.

Experimental Protocol:

-

Instrument: A 100 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

-

Concentration: 20-30 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Procedure: A standard ¹³C NMR spectrum is acquired, often with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) in DMSO-d₆ | Notes |

| C1 | ~101-103 | Anomeric carbons of all seven glucose units. |

| C4 | ~81-83 | Carbons involved in the glycosidic linkage. |

| C2, C3, C5 | ~72-74 | Carbons within the glucose rings. |

| C6 (B-G units) | ~60-62 | Primary carbons of the unsubstituted glucose units. |

| C6 (A unit) | ~41-43 | Upfield shifted carbon at the site of amino substitution. This is a key signal for confirming the structure. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and amino groups, as well as the carbohydrate backbone.[1][2]

Experimental Protocol:

-

Instrument: An FT-IR spectrometer.

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Procedure: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Peak Assignments:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretching | Hydroxyl groups |

| ~3300 (sharp) | N-H stretching | Primary amine |

| 2925-2850 | C-H stretching | Aliphatic C-H |

| ~1640 | O-H bending (of associated water) | Water |

| ~1590 | N-H bending | Primary amine |

| 1150-1000 | C-O and C-C stretching | Carbohydrate backbone |

| ~1020 | C-O-C stretching (glycosidic linkage) | Ether |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For a large, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.

Experimental Protocol (ESI-MS):

-

Instrument: An ESI mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer.

-

Solvent: A mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.

-

Procedure: The sample is dissolved in the solvent system and infused into the ESI source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For fragmentation studies (MS/MS), the parent ion is isolated and subjected to collision-induced dissociation (CID).

Data Interpretation: The expected molecular weight of this compound (C₄₂H₇₁NO₃₄) is approximately 1133.99 g/mol .[3][4] In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 1135.0. Adducts with sodium [M+Na]⁺ (m/z ≈ 1157.0) or potassium [M+K]⁺ (m/z ≈ 1173.0) may also be present.

Fragmentation Analysis (MS/MS): Collision-induced dissociation of the parent ion will lead to the cleavage of glycosidic bonds, resulting in the sequential loss of glucose units (162 Da). The fragmentation pattern can help to confirm the overall structure of the cyclodextrin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As this compound does not contain any significant chromophores, it is not expected to show strong absorption in the UV-Vis region (200-800 nm).[5] This technique is more commonly used to study the formation of inclusion complexes where a chromophoric guest molecule is encapsulated within the cyclodextrin cavity.

Experimental Protocol:

-

Instrument: A UV-Vis spectrophotometer.

-

Solvent: Deionized water or a suitable buffer.

-

Procedure: A solution of the sample is prepared in the chosen solvent. The spectrum is recorded against a solvent blank.

Data Interpretation: The UV-Vis spectrum of pure this compound is expected to be essentially featureless in the 220-800 nm range. A slight increase in absorbance may be observed at shorter wavelengths (below 220 nm) due to the presence of the amino group, but no distinct absorption maxima are expected. The absence of significant absorbance confirms the purity of the compound from aromatic impurities.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR, MS, and UV-Vis Analyses.

References

The Advent and Evolution of Amino-Cyclodextrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of amino-cyclodextrins, a pivotal class of modified cyclodextrins. From their initial synthesis to their current applications in advanced drug delivery systems, this document provides a comprehensive overview of their chemistry, development, and utility. Detailed experimental protocols for their synthesis, extensive quantitative data, and visualizations of key biological and experimental processes are presented to serve as a valuable resource for the scientific community.

A Historical Perspective: From Discovery to Derivatization

The journey of amino-cyclodextrins is intrinsically linked to the broader history of their parent molecules, cyclodextrins. First described by Villiers in 1891 as "cellulosine," the cyclic nature of these oligosaccharides was not fully elucidated until the 1930s by Freudenberg and French.[1][2][3] These natural macrocycles, composed of glucopyranose units, are distinguished by a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of guest molecules.[4]

The functionalization of cyclodextrins to enhance their properties and expand their applications marked a significant milestone in their development. The introduction of amino groups, in particular, offered a versatile handle for further chemical modifications and imparted unique characteristics, such as pH-dependent charge and improved water solubility. While the precise first synthesis of a simple amino-cyclodextrin is not definitively documented in a single seminal paper, the groundwork was laid by early derivatization studies. The common synthetic route, involving the tosylation of the primary hydroxyl groups followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, emerged as a robust method for introducing amino functionalities.[5][6] This multi-step synthesis has been refined over the years to improve yields and purity.

Synthesis of Amino-Cyclodextrins: A Step-by-Step Approach

The most prevalent method for the synthesis of mono-6-amino-6-deoxy-β-cyclodextrin involves a three-step process starting from the native β-cyclodextrin. This process is outlined below with detailed experimental protocols.

Step 1: Monotosylation of β-Cyclodextrin

The initial step involves the selective tosylation of one of the primary hydroxyl groups of β-cyclodextrin. This is a critical step that dictates the final yield of the mono-substituted product.

Experimental Protocol:

-

Dissolve β-cyclodextrin in a suitable solvent, typically pyridine (B92270) or an aqueous basic solution (e.g., NaOH).

-

Cool the solution in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a solvent like acetonitrile (B52724) or pyridine to the β-cyclodextrin solution with constant stirring.[7][8] The molar ratio of β-cyclodextrin to TsCl is crucial for achieving monosubstitution and is often optimized.

-

Allow the reaction to proceed for a specific duration, typically several hours, while maintaining a low temperature.

-

Quench the reaction, often by adding water or neutralizing the base.

-

The product, mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Tosyl-β-CD), is then isolated, typically by precipitation or filtration, and purified by recrystallization from a solvent mixture such as methanol/water.[7]

Step 2: Azidation of Tosyl-β-Cyclodextrin

The tosyl group is a good leaving group and is subsequently replaced by an azide group through nucleophilic substitution.

Experimental Protocol:

-

Dissolve the purified Tosyl-β-CD in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).

-

Heat the reaction mixture, typically to around 80-90°C, and stir for several hours to ensure complete conversion.

-

After the reaction is complete, cool the mixture and precipitate the product, mono-6-azido-6-deoxy-β-cyclodextrin (Azido-β-CD), by adding a non-solvent like acetone (B3395972).

-

Collect the precipitate by filtration, wash it thoroughly to remove unreacted sodium azide and DMF, and dry it under vacuum.

Step 3: Reduction of Azido-β-Cyclodextrin to Amino-β-Cyclodextrin

The final step is the reduction of the azide group to a primary amine. The Staudinger reaction is a widely used method for this transformation.

Experimental Protocol:

-

Dissolve the Azido-β-CD in DMF.

-

Add triphenylphosphine (B44618) (PPh₃) to the solution and stir at room temperature for a few hours.[8]

-

Add water to the reaction mixture and heat to facilitate the hydrolysis of the intermediate phosphazene.[8]

-

Cool the reaction mixture and precipitate the final product, mono-6-amino-6-deoxy-β-cyclodextrin, by adding acetone.

-

Collect the product by filtration, wash extensively with acetone to remove triphenylphosphine oxide, and dry under vacuum.

Quantitative Data on Synthesis and Characterization

The following tables summarize typical reaction conditions, yields, and key characterization data for the synthesis of mono-6-amino-6-deoxy-β-cyclodextrin.

Table 1: Synthesis Parameters for Mono-6-amino-6-deoxy-β-cyclodextrin

| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Tosylation | β-Cyclodextrin, p-toluenesulfonyl chloride, Pyridine | 0 - RT | 2 - 24 | 25 - 40[7] |

| Azidation | Tosyl-β-CD, Sodium Azide, DMF | 80 - 90 | 3 - 12 | 54 - 90+[7] |

| Reduction | Azido-β-CD, Triphenylphosphine, DMF/H₂O | RT then 90 | 2 then 3 | 77 - 89[7][8] |

Table 2: Characterization Data for Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm in DMSO-d₆) | Mass Spec (m/z) |

| Tosyl-β-CD | C₄₉H₇₆O₃₇S | 1289.17 | 7.74 (d, Ar-H), 7.43 (d, Ar-H), 2.32 (s, CH₃) | 144.7, 132.6, 129.8, 127.5 (Aromatic C) | [M+Na]⁺ ~1311 |

| Azido-β-CD | C₄₂H₆₉N₃O₃₄ | 1159.99 | No aromatic signals from tosyl group | - | [M+Na]⁺ ~1183 |

| Amino-β-CD | C₄₂H₇₁NO₃₄ | 1134.01 | Disappearance of azide-related signals, appearance of amine protons | - | [M+H]⁺ ~1135 |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Mechanisms of Action in Drug Delivery

Amino-cyclodextrins are particularly valuable in drug and gene delivery due to their cationic nature at physiological pH. This positive charge facilitates interaction with negatively charged biological molecules like cell membranes, nucleic acids (siRNA, pDNA), and anionic drugs.

Cellular Uptake and Endosomal Escape

When used as nanocarriers for gene delivery, cationic amino-cyclodextrins condense nucleic acids into nanoparticles that can be taken up by cells. The primary mechanism of uptake is often endocytosis, with a preference for clathrin-mediated pathways.[5] For liver-targeted delivery, specific interactions with receptors like the asialoglycoprotein receptor (ASGPR) have been observed.[5] A critical step for successful gene delivery is the escape of the genetic material from the endosome into the cytoplasm. The "proton sponge" effect, where the buffering capacity of the amino groups leads to osmotic swelling and rupture of the endosome, is a proposed mechanism for this escape.

References

- 1. Cyclodextrins in non-viral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin | C49H76O37S | CID 10866164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pendant Polymer:Amino-β-Cyclodextrin:siRNA Guest:Host Nanoparticles as Efficient Vectors for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation [mdpi.com]

- 8. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Principles of Cyclodextrin Host-Guest Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing cyclodextrin (B1172386) (CD) host-guest chemistry. It details the structural characteristics of cyclodextrins, the thermodynamic forces driving the formation of inclusion complexes, and the key experimental methodologies used for their characterization.

Introduction to Cyclodextrins

Cyclodextrins are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1] They are composed of α-(1,4) linked glucopyranose units, with the most common native forms being α-cyclodextrin (6 units), β-cyclodextrin (7 units), and γ-cyclodextrin (8 units).[2][3] The unique toroidal, or truncated cone, shape of these molecules gives rise to their most notable feature: a hydrophilic outer surface and a lipophilic or hydrophobic inner cavity.[2][4][5] This amphipathic structure allows cyclodextrins to act as "host" molecules, capable of encapsulating a wide variety of "guest" molecules within their central cavity, provided there is a suitable dimensional fit.[2][6] This process, known as inclusion complexation, is a cornerstone of supramolecular chemistry and has significant applications in pharmaceuticals, food science, and chemical engineering.[2][7]

The Host-Guest Inclusion Complex

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is enveloped within the cavity of the cyclodextrin host.[8] This encapsulation is a non-covalent interaction, meaning no chemical bonds are formed or broken.[4][7] The guest molecule, typically of low polarity, is partitioned from the aqueous bulk solution into the hydrophobic CD cavity.[9] This process effectively shields the guest from the aqueous environment, leading to changes in its physicochemical properties, such as increased solubility, stability, and bioavailability.[2] The stoichiometry of these complexes is most commonly 1:1 (one guest to one host), but other ratios like 1:2 or 2:1 can occur, particularly with larger or bifunctional guest molecules.[2]

Caption: Diagram illustrating the encapsulation of a guest molecule.

Driving Forces of Complexation

The formation of a stable host-guest complex is a thermodynamically favorable process, driven by a combination of enthalpic and entropic factors. The Gibb's free energy change (ΔG) for the process must be negative.[10] Several intermolecular forces contribute to this phenomenon:

-

Hydrophobic Interactions: This is often considered the primary driving force.[2][11] Water molecules within the non-polar cyclodextrin cavity are in an energetically unfavorable state (enthalpically unfavorable) due to the inability to form a full complement of hydrogen bonds.[10][11] The inclusion of a less polar guest molecule allows for the displacement of these "high-energy" water molecules back into the bulk solvent, where they can form more stable hydrogen bonds. This process leads to a significant increase in entropy, making the overall complexation spontaneous.[10][11]

-

Van der Waals Forces: Once the guest is within the cavity, weak, non-specific van der Waals interactions (London dispersion forces) occur between the guest molecule and the atoms lining the hydrophobic interior of the cyclodextrin.[5][7][10] These forces contribute to the enthalpic stabilization of the complex.[10]

-

Hydrogen Bonding: While the interior is hydrophobic, the rims of the cyclodextrin are lined with hydroxyl groups. If the guest molecule possesses functional groups capable of forming hydrogen bonds (e.g., -OH, -NH2), additional stabilization can occur through hydrogen bonding with these hydroxyl groups at the entrance of the cavity.[5][7][10]

-

Relief of Conformational Strain: The native cyclodextrin molecule can possess some degree of conformational strain. The inclusion of a guest molecule can sometimes lead to a more stable, lower-energy conformation of the cyclodextrin ring, thus contributing favorably to the overall enthalpy change.[11]

Caption: The thermodynamic contributions to complex formation.

Quantitative Analysis of Host-Guest Interactions

The stability and properties of cyclodextrin complexes are quantified through various parameters, primarily the binding constant and thermodynamic profiles.

The size of the cyclodextrin cavity is a critical factor determining which guest molecules can be accommodated.[10]

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Number of Glucose Units | 6 | 7 | 8 |

| Molar Mass ( g/mol ) | 972[3] | 1135[3] | 1297[3] |

| Cavity Height (nm) | 0.79[3] | 0.79[3] | 0.79[3] |

| Cavity Diameter (nm) | 0.47 – 0.53[3] | 0.60 – 0.65[3] | 0.75 – 0.83[3] |

| External Diameter (nm) | 1.46 ± 0.04 | 1.54 ± 0.04 | 1.75 ± 0.04 |

| Approximate Cavity Volume (nm³) | ~17.4[12] | ~26.2[12] | ~42.7 |

Table 1: Summary of the physical dimensions and properties of the three native cyclodextrins. Data sourced from multiple references.[3][12]

Isothermal Titration Calorimetry (ITC) is a powerful technique that allows for the direct determination of the binding constant (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[1][13] The Gibbs free energy (ΔG) can then be calculated.

| Host | Guest | n | Kₐ (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| β-CD | d-Asparagine | 1 | - | -21.8 | -2.9 | 18.9 |

| β-CD | l-Asparagine | 1 | - | -21.6 | -2.3 | 19.3 |

| HP-β-CD | Naloxone | 2 | 1,860 | -18.5 | -4.6 | 13.9 |

| HP-β-CD | Oxycodone | 1.5 | 1,210 | -17.6 | -2.8 | 14.8 |

| 2H-β-CD | Hyperoside | 1 | 406.3 (at 30°C) | -15.11 | -50.57 | -35.46 |

Table 2: Representative thermodynamic data for selected cyclodextrin-guest complexes. The values illustrate how binding can be driven by both enthalpy and entropy. Data sourced from multiple studies.[5][14][15]

Experimental Protocols for Characterization

A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to quantify their properties.[13][16]

Caption: A typical workflow for studying host-guest systems.

-

Principle: This method, established by Higuchi and Connors, evaluates the effect of increasing concentrations of a cyclodextrin on the solubility of a poorly soluble guest molecule.[17][18] The resulting phase solubility diagram can indicate complex formation, stoichiometry, and the apparent stability constant (Ks).[17][19]

-

Methodology:

-

Prepare a series of aqueous solutions with increasing molar concentrations of the cyclodextrin (e.g., 0-15 mM).[20]

-

Add an excess amount of the guest drug to each solution.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.[17][18][20]

-

After equilibration, centrifuge or filter the aliquots to remove the undissolved solid guest.[17]

-

Determine the concentration of the dissolved guest in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[17]

-

-

Data Analysis: Plot the total concentration of the dissolved guest against the concentration of the cyclodextrin. A linear increase (Aₗ-type diagram) suggests the formation of a soluble 1:1 complex.[21] The stability constant (Ks) can be calculated from the slope and the intrinsic solubility (S₀) of the guest from the y-intercept.[17]

-

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction.[1][13]

-

Methodology:

-

Prepare degassed solutions of the host (e.g., HPβCD) and the guest (e.g., a drug) in the same buffer.[15]

-

Fill the sample cell (e.g., 1.43 mL) with the host solution and the injection syringe (e.g., 299 μL) with the guest solution.[15]

-

Set the experimental temperature (e.g., 298.15 K) and stirring speed (e.g., 310 rpm).[15]

-

Perform a series of small, sequential injections (e.g., 58 injections of 5 μL) of the guest solution into the host solution.[15] The heat change associated with each injection is measured relative to a reference cell.

-

-

Data Analysis: The raw data (heat per injection) is integrated and plotted against the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites) to determine n, Kₐ, and ΔH.[1] ΔG and ΔS are then calculated using the equations ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.[1]

-

Principle: NMR is a powerful tool for confirming complex formation and elucidating the three-dimensional structure of the host-guest complex in solution.[9][22] Upon inclusion, the chemical environment of the guest protons and the protons on the inner surface of the CD cavity (H3' and H5') changes, leading to shifts in their respective NMR signals.[9][22]

-

Methodology:

-

Prepare solutions of the host, the guest, and the host-guest complex in a suitable deuterated solvent (e.g., D₂O).

-

Acquire 1D ¹H NMR spectra for each sample. A change in the chemical shifts of the guest protons upon addition of the CD is evidence of interaction.[5]

-

To determine the geometry of inclusion, perform 2D NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY).[22][23]

-

-

Data Analysis: In a ROESY spectrum, cross-peaks indicate that protons are in close spatial proximity (typically < 5 Å). The presence of cross-peaks between specific guest protons and the inner H3'/H5' protons of the cyclodextrin provides direct evidence of which part of the guest molecule is inserted into the cavity.[24]

-

Principle: This highly sensitive technique can be used if the guest molecule is fluorescent. The fluorescence properties (e.g., intensity, emission wavelength) of a fluorophore are often sensitive to its local environment. The transfer from a polar aqueous environment to the non-polar CD cavity can cause a significant change in fluorescence, which can be used to monitor complexation.[25][26]

-

Methodology:

-

Prepare a series of solutions with a fixed concentration of the fluorescent guest and increasing concentrations of the cyclodextrin.

-

Measure the fluorescence emission spectrum of each solution after excitation at an appropriate wavelength.

-

Monitor the change in fluorescence intensity as a function of the cyclodextrin concentration.

-

-

Data Analysis: The binding constant can be determined by fitting the titration data to a binding equation, such as the Benesi-Hildebrand equation.[25] Competition experiments, where a non-fluorescent guest displaces a fluorescent one, can also be used to determine binding constants for non-fluorescent guests.[27]

References

- 1. d-nb.info [d-nb.info]

- 2. oatext.com [oatext.com]

- 3. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 7. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfachemic.com [alfachemic.com]

- 9. Chapter - Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development | Bentham Science [benthamscience.com]

- 10. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iipseries.org [iipseries.org]

- 17. 2.2. Phase Solubility Study [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jpionline.org [jpionline.org]

- 21. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 24. beilstein-archives.org [beilstein-archives.org]

- 25. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchwith.stevens.edu [researchwith.stevens.edu]

A Technical Guide to Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Key Experimental Protocols

Introduction

Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven D-glucopyranose units. The primary hydroxyl group on one of these glucose units is selectively replaced by an amino group, creating a molecule with a unique combination of a hydrophobic inner cavity and a reactive primary amine on its hydrophilic exterior. This bifunctional nature makes it a valuable building block in supramolecular chemistry and a versatile excipient in pharmaceutical formulations.

The hydrophobic cavity can encapsulate poorly soluble drug molecules, enhancing their aqueous solubility, stability, and bioavailability.[1] The presence of the amino group provides a site for covalent conjugation to targeting ligands, polymers, or other functional moieties, enabling the development of advanced drug delivery systems.[2] In neutral or acidic conditions, the amino group can be protonated, which allows for strong interactions with negatively charged guest molecules.[3] This guide provides a comprehensive overview of commercially available this compound, its key physicochemical properties, and detailed protocols for its synthesis and application in drug formulation.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, often as the free base or as a hydrochloride salt. The quality and specifications can vary, so it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of offerings from several prominent commercial suppliers.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Purity/Grade | Form | Storage |

| Sigma-Aldrich | 6-Monodeoxy-6-monoamino-β-cyclodextrin hydrochloride | 126927-47-7 | C₄₂H₇₁NO₃₄·HCl | Quality Level 200 | Off-white powder | 2-8°C |

| American Elements | Mono-(6-amino-6-deoxy)-β-cyclodextrin | 29390-67-8 | C₄₂H₇₁NO₃₄ | High and ultra-high purity grades available | White to off-white solid powder or crystals | N/A |

| TCI Chemicals | 6-Amino-6-deoxy-β-cyclodextrin | 29390-67-8 | C₄₂H₇₁NO₃₄ | >95% (HPLC) | White to slightly yellowish-white powder | Room temperature |

| Cyclolab | 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride | 126927-47-7 | C₄₂H₇₁NO₃₄·HCl | Fine chemical grade | N/A | N/A |

| Santa Cruz Biotechnology | 6-Monodeoxy-6-monoamino-β-cyclodextrin | 29390-67-8 | C₄₂H₇₁NO₃₄ | N/A | Powder | N/A |

| CAVCON | Mono-(6-amino-6-deoxy)-β-cyclodextrin | 29390-67-8 | C₄₂H₇₁NO₃₄ | N/A | Soluble in water | Room temperature, in tightly closed container, avoid light |

| Tocopharm | This compound | 29390-67-8 | C₄₂H₇₁NO₃₄ | N/A | N/A | N/A |

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from a facile, four-step synthesis method that is widely applicable and yields a highly water-soluble product.[3][4] The overall process involves the selective activation of a primary hydroxyl group, followed by nucleophilic substitution with an azide (B81097), reduction to the amine, and final conversion to the hydrochloride salt.

Caption: Four-step synthesis of this compound HCl.

Materials:

-

Beta-cyclodextrin (β-CD)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (anhydrous)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-